molecular formula C29H40O2 B1583478 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] CAS No. 77-62-3

2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]

Cat. No. B1583478
CAS RN: 77-62-3
M. Wt: 420.6 g/mol
InChI Key: PHXLONCQBNATSL-UHFFFAOYSA-N
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Patent
US05446144

Procedure details

stearyl 3-(4-hydroxy-3,5-di-t-butylphenyl)propionate; distearyl (4-hydroxy-3-methyl-5-t-butylbenzyl)malonate; 2,2'-methyl enebis(4-methyl-6-t-butylphenol); 4,4'-methyl enebis(2,6-di-t-butylphenol); 2,2'-methyl enebis[6-(1-methylcyclohexyl)-p-cresol]; bis[3,3-bis (4-hydroxy-3-t-butylphenyl)butyric acid]glycol ester; 4,4', butylidenebis(6-t-butyl-m-cresol); 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane; 1,3,5-tris(3,5-di-t-butyl-4-hydroxy-benzyl)-2,4,6-trimethylbenzene; 3,9-bis[1,1-dimethyl-2-(3,5-di-t-butyl-4-hydroxyphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane; tetrakis[-methylene-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]-methane;1,3,5-tris(3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate and 1,3,5-tris[3,5-di-t-butyl-4-hydroxyphenyl)propionyloxyethyl]isocyanurate; bis[3-(3,5-di-t-butyl-4-hydroxyphenyl)propionyl]-oxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,9-bis[1,1-dimethyl-2-(3,5-di-t-butyl-4-hydroxyphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrakis[-methylene-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]-methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,3,5-tris(3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
bis[3-(3,5-di-t-butyl-4-hydroxyphenyl)propionyl]-oxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
bis[3,3-bis (4-hydroxy-3-t-butylphenyl)butyric acid]glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
butylidenebis(6-t-butyl-m-cresol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([CH2:12]CC(OCCCCCCCCCCCCCCCCCC)=O)=[CH:4][C:3]=1[C:35]([CH3:38])([CH3:37])[CH3:36].OC1C(C(C)(C)C)=CC(CC(C(OCCCCCCCCCCCCCCCCCC)=O)C(OCCCCCCCCCCCCCCCCCC)=O)=CC=1C.C(C1C=C(C)C=C(C(C)(C)C)C=1O)C1C=C(C)C=C(C(C)(C)C)C=1O.C(C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C(O)=C(C2(C)CCCCC2)C=C(C)C=1)C1C(O)=C(C2(C)CCCCC2)C=C(C)C=1.C(C1C(O)=C(C(C)(C)C)C=CC=1C)(C1C(O)=C(C(C)(C)C)C=CC=1C)CCC.CC1C=C(O)C(C(C)(C)C)=CC=1C(C1C=C(C(C)(C)C)C(O)=CC=1C)CC(C1C=C(C(C)(C)C)C(O)=CC=1C)C.C(C1C=C(C=C(C(C)(C)C)C=1O)CC1C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C=1C)(C)(C)C.CC(C1OCC2(COC(C(C)(C)CC3C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=3)OC2)CO1)(C)CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C(C1C=C(CCC(NC(=O)C(=O)NC(=O)CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)C=C(C(C)(C)C)C=1O)(C)(C)C>>[C:8]([C:7]1[C:2]([OH:1])=[C:3]([C:35]([CH3:38])([CH3:37])[CH3:36])[CH:4]=[C:5]([CH3:12])[CH:6]=1)([CH3:11])([CH3:10])[CH3:9] |f:9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)C)CCC(=O)OCCCCCCCCCCCCCCCCCC)C(C)(C)C
Step Two
Name
3,9-bis[1,1-dimethyl-2-(3,5-di-t-butyl-4-hydroxyphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C)C1OCC2(CO1)COC(OC2)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)C
Step Three
Name
tetrakis[-methylene-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]-methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Four
Name
1,3,5-tris(3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
bis[3-(3,5-di-t-butyl-4-hydroxyphenyl)propionyl]-oxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)NC(C(NC(CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O)=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(CC(C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC)C=C1C(C)(C)C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(=CC(=C1O)C1(CCCCC1)C)C)C1=CC(=CC(=C1O)C1(CCCCC1)C)C
Step Eleven
Name
bis[3,3-bis (4-hydroxy-3-t-butylphenyl)butyric acid]glycol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
butylidenebis(6-t-butyl-m-cresol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(C1=C(C=CC(=C1O)C(C)(C)C)C)C1=C(C=CC(=C1O)C(C)(C)C)C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1)O)C(C)(C)C)C(CC(C)C1=C(C=C(C(=C1)C(C)(C)C)O)C)C1=C(C=C(C(=C1)C(C)(C)C)O)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.